(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol

Catalog No.
S3607873
CAS No.
1213971-03-9
M.F
C13H21NO
M. Wt
207.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethano...

CAS Number

1213971-03-9

Product Name

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol

IUPAC Name

(2S)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol

Molecular Formula

C13H21NO

Molecular Weight

207.31

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m1/s1

InChI Key

UGHHHSPAKWZOBK-GFCCVEGCSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)NC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)NC

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)NC

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol, with the chemical formula C₁₃H₂₂ClNO and CAS Number 2829279-68-5, is a chiral compound featuring a secondary alcohol and an amine functional group. The structure consists of a tert-butyl group attached to a phenyl ring, which is further connected to a methylaminoethanol moiety. This compound is notable for its potential applications in pharmaceuticals due to its unique structural characteristics that may influence its biological activity and interactions.

The chemical behavior of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol primarily involves reactions typical of alcohols and amines:

  • Alcohol Reactions: As an alcohol, it can undergo dehydration, oxidation, and substitution reactions. For instance, it can be converted to alkyl halides through nucleophilic substitution mechanisms (S_N1 or S_N2) depending on the reaction conditions .
  • Amine Reactions: The methylamino group can participate in various reactions such as acylation and alkylation, allowing for further functionalization of the compound.

Several synthetic routes can be employed to produce (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol:

  • Starting Materials: The synthesis typically begins with commercially available tert-butyl phenol derivatives.
  • Alkylation: The introduction of the methylamino group can be achieved through an alkylation reaction using methyl iodide or another suitable methylating agent.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution may be utilized to isolate the desired enantiomer .

Interaction studies with biological targets are crucial for understanding the pharmacodynamics of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol. Preliminary investigations suggest it may affect neurotransmitter pathways, but comprehensive studies are necessary to elucidate its mechanism of action fully.

Several compounds share structural similarities with (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
2-(4-(tert-Butyl)phenyl)ethanol5406-86-00.88Lacks amino group; simpler alcohol structure
2,6-Di-tert-butyl-4-methylphenol128-37-00.85Antioxidant properties; different functional groups
2,2-Dimethyl-3-(m-tolyl)propan-1-ol103694-68-40.88Similar branched structure; different substituents

The uniqueness of (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol lies in its combination of a tertiary butyl group and a methylamino ethanol moiety, which may provide distinct pharmacological properties compared to these similar compounds.

XLogP3

2.3

Sequence

X

Dates

Modify: 2023-08-20

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